2-Amino-1-(2-chloro-4-hydroxyphenyl)ethan-1-one
Description
Significance of Alpha-Substituted Ketones and Substituted Phenols in Synthetic Chemistry
Alpha-substituted ketones are cornerstone building blocks in organic synthesis. The presence of a substituent at the α-position to a carbonyl group introduces a key site for a variety of chemical transformations, including nucleophilic substitution and enolate chemistry. This class of compounds is instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, making them indispensable in the construction of complex molecular frameworks.
Substituted phenols are also of paramount importance in synthetic chemistry, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and polymers. The nature and position of the substituents on the phenolic ring dictate the molecule's electronic properties and reactivity, influencing its role in electrophilic aromatic substitution and as a nucleophile.
Contextualization within Aminoketone and Haloketone Chemical Space
Aminoketones are bifunctional compounds that are prevalent in numerous biologically active molecules and are key intermediates in the synthesis of various heterocyclic systems. The presence of both an amino and a ketone group allows for intramolecular reactions and provides multiple points for molecular diversification.
Similarly, haloketones are highly reactive and versatile intermediates in organic synthesis. The electron-withdrawing nature of the halogen and the carbonyl group activates the α-carbon for nucleophilic attack, making them valuable precursors for the synthesis of a wide range of organic compounds.
Research Gaps and Opportunities in the Synthesis and Reactivity of 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethan-1-one
Overview of Academic Research Scope for this compound
The academic research scope for this compound is broad and encompasses several key areas of organic chemistry. The primary focus would be the development of an efficient and scalable synthesis. Following a successful synthesis, a thorough investigation of its reactivity would be warranted. This would include exploring its potential as a precursor to novel heterocyclic compounds, its participation in cross-coupling reactions, and the influence of its unique substitution pattern on the reactivity of the aminoketone core.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not available in the surveyed literature. However, theoretical properties can be estimated based on its structure. For comparison, the properties of the related, yet distinct, compound 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride are provided.
| Property | Value (for this compound) | Value (for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride) chemicalbook.com |
| Molecular Formula | C₈H₈ClNO₂ | C₈H₁₀ClNO₂ |
| Molecular Weight | 185.61 g/mol | 187.62 g/mol |
| Melting Point | Data not available | 249–251 °C |
| Boiling Point | Data not available | 351.4 °C at 760 mmHg |
| CAS Number | Not assigned | 19745-72-3 |
Research Findings on Synthesis and Reactivity
While specific research on the synthesis and reactivity of this compound is scarce, the broader classes of compounds to which it belongs have been extensively studied.
Potential Synthetic Approaches
The synthesis of this compound could potentially be achieved through a multi-step sequence starting from a suitably substituted phenol (B47542). A plausible route could involve the Friedel-Crafts acylation of 3-chlorophenol to introduce the acetyl group, followed by α-halogenation and subsequent amination. Each of these steps is a well-established transformation in organic chemistry.
Table of Potential Synthetic Reactions
| Reaction Type | Description |
| Friedel-Crafts Acylation | Introduction of an acetyl group onto the 3-chlorophenol ring. |
| Alpha-Halogenation | Introduction of a chlorine or bromine atom at the α-position of the ketone. |
| Amination | Displacement of the α-halogen with an amino group, potentially using ammonia (B1221849) or a protected amine equivalent. |
Expected Reactivity
The reactivity of this compound is expected to be dictated by the presence of its multiple functional groups. The α-amino ketone moiety can participate in reactions typical of both amines and ketones. The chloro and hydroxyl substituents on the aromatic ring will influence the electron density of the ring and may direct further electrophilic aromatic substitution reactions. The presence of the α-amino group may also allow for the formation of interesting coordination complexes with various metal ions.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,11H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUKENUQNVVQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 Amino 1 2 Chloro 4 Hydroxyphenyl Ethan 1 One
Retrosynthetic Analysis of 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethan-1-one
A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection of the carbon-nitrogen bond. This primary disconnection points to an α-haloketone, specifically 2-chloro-1-(2-chloro-4-hydroxyphenyl)ethan-1-one, as a key intermediate. The amino group can be introduced via nucleophilic substitution of the α-halogen.
Further disconnection of the α-haloketone precursor involves the removal of the α-halogen, leading back to the parent ketone, 1-(2-chloro-4-hydroxyphenyl)ethan-1-one. This ketone can be synthesized through a Friedel-Crafts acylation of 3-chlorophenol. This retrosynthetic pathway provides a clear and feasible strategy for the synthesis of the target compound, starting from readily available materials.
Approaches to the Halogenation of Aromatic Ketones Precursors
The introduction of a halogen at the α-position of an aromatic ketone is a critical step in the synthesis of the target molecule. Various methods have been developed for this transformation, each with its own advantages and limitations.
Direct α-halogenation of ketones is a common and straightforward method. nih.gov This typically involves the reaction of the enolizable ketone with an electrophilic halogen source, such as molecular chlorine (Cl₂), bromine (Br₂), or iodine (I₂), often under acidic conditions to facilitate the formation of the enol intermediate. libretexts.org For instance, acetophenone (B1666503) can be brominated using bromine in acetic acid to yield α-bromoacetophenone. libretexts.org This method is widely applicable to a range of aromatic ketones.
Alternatively, halogenation can be achieved by generating an enolate or enamine intermediate, which then reacts with a halogenating agent. Enolates are typically formed under basic conditions and are highly nucleophilic, reacting readily with electrophilic halogens. Enamines, formed from the reaction of a ketone with a secondary amine, can also be halogenated and subsequently hydrolyzed to the α-haloketone. These methods offer an alternative to direct halogenation, particularly when the substrate is sensitive to acidic conditions.
For substituted acetophenones, such as 1-(2-chloro-4-hydroxyphenyl)ethan-1-one, regioselectivity of the halogenation is crucial. The presence of substituents on the aromatic ring can influence the reactivity of the α-position. In the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethan-1-one, sulfuryl chloride in a mixed solvent system of methanol (B129727) and ethyl acetate/dichloromethane has been used effectively. nih.govresearchgate.net This approach provides the desired α-chlorinated product in high yield. nih.gov The choice of halogenating agent and reaction conditions is critical to ensure that halogenation occurs at the desired α-position without affecting the aromatic ring or other functional groups.
| Halogenation Method | Reagents and Conditions | Key Features |
| Direct Alpha-Halogenation | Cl₂, Br₂, or I₂ in acidic solution (e.g., acetic acid) libretexts.org | Proceeds via an enol intermediate. libretexts.org The rate is often independent of the halogen concentration. libretexts.org |
| Halogenation via Enolates | Base (e.g., NaOH), followed by a halogen source (e.g., Br₂) | Involves the formation of a nucleophilic enolate intermediate. |
| Regioselective Chlorination | Sulfuryl chloride in methanol and ethyl acetate/dichloromethane nih.govresearchgate.net | Effective for substituted acetophenones, providing high yields of the α-chloro product. nih.gov |
Strategies for Amino Group Introduction at the Alpha-Position
The final key step in the synthesis of this compound is the introduction of the amino group at the α-position. This is typically achieved through the nucleophilic substitution of the α-halogen.
α-Haloketones are effective alkylating agents and readily undergo nucleophilic substitution reactions. wikipedia.orgnih.gov The chlorine atom at the α-position of 2-chloro-1-(2-chloro-4-hydroxyphenyl)ethan-1-one can be displaced by various amine sources. A common method involves reacting the α-haloketone with ammonia (B1221849) or a primary amine. For example, 3,4-dihydroxy-α-chloroacetophenone reacts with aqueous ammonia in methanol or ethanol (B145695) to produce 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one. chemicalbook.com Similarly, 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one can be reacted with t-butylamine or isopropylamine (B41738) to yield the corresponding α-amino ketones. scihorizon.com The choice of the amine source and reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired product. The reactivity of α-haloketones is enhanced by the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov
| Amine Source | Substrate | Product |
| Aqueous Ammonia | 3,4-dihydroxy-α-chloroacetophenone | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one chemicalbook.com |
| t-Butylamine | 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one | 2-(tert-Butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one scihorizon.com |
| Isopropylamine | 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one | 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)ethan-1-one scihorizon.com |
Reductive Amination Routes
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. harvard.edu In the context of preparing this compound, this typically involves the reaction of an α-functionalized ketone precursor with an ammonia source, followed by reduction. A common precursor is 2-chloro-1-(2-chloro-4-hydroxyphenyl)ethan-1-one. The reaction with ammonia or its equivalent forms an intermediate imine, which is then reduced to the desired primary amine. harvard.edu
Several reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity. Common choices include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. harvard.edu Sodium triacetoxyborohydride (B8407120) is noted as a mild and selective reducing agent for this purpose. organic-chemistry.org The reaction conditions, including solvent, temperature, and pH, must be carefully controlled to maximize the yield of the primary amine and minimize the formation of byproducts. Biocatalytic reductive amination using imine reductases or amine dehydrogenases is also an emerging green alternative. researchgate.netfrontiersin.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity | Conditions | Potential Issues |
|---|---|---|---|
| Sodium Borohydride | Less selective, can reduce ketones | Typically requires protic solvents | Potential for over-reduction |
| Sodium Cyanoborohydride | Highly selective for imines | Mild, pH control often necessary | Toxicity of cyanide byproducts |
| Sodium Triacetoxyborohydride | Highly selective for imines | Mild, often used with an acid catalyst | |
| Catalytic Hydrogenation (e.g., H₂/Pd) | High | Variable pressure and temperature | Potential for dehalogenation |
Gabriel Synthesis Analogues for Primary Amine Formation
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, effectively avoiding the overalkylation issues common in direct amination. wikipedia.orgmasterorganicchemistry.com This method utilizes phthalimide (B116566) as an ammonia surrogate. wikipedia.org In the synthesis of this compound, the corresponding α-halo ketone, 2-chloro-1-(2-chloro-4-hydroxyphenyl)ethan-1-one, serves as the alkylating agent.
The first step involves the N-alkylation of potassium phthalimide with the α-halo ketone. nrochemistry.com This is an SN2 reaction where the phthalimide anion displaces the halide. masterorganicchemistry.com The resulting N-substituted phthalimide is then cleaved to release the primary amine. While traditional methods involved acidic or basic hydrolysis, these harsh conditions can be incompatible with other functional groups. thermofisher.com The Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) in a refluxing alcohol, offers a milder and more neutral alternative for the cleavage step. thermofisher.comlibretexts.org A variety of solvents can be used for the alkylation step, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). thermofisher.com
Staudinger Reaction and Subsequent Hydrolysis Approaches
The Staudinger reaction provides a mild and efficient pathway for the conversion of azides to primary amines. organic-chemistry.org This two-step process involves the reaction of an organic azide (B81097) with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. organic-chemistry.org
For the synthesis of this compound, the key precursor is 2-azido-1-(2-chloro-4-hydroxyphenyl)ethan-1-one. This α-azido ketone can be readily prepared from the corresponding α-halo ketone by reaction with sodium azide. The Staudinger reaction itself is known for its mild conditions and high yields, making it compatible with a wide range of functional groups. The hydrolysis of the iminophosphorane is typically achieved with water and can be facilitated by acidic or basic conditions.
Synthesis of the 2-chloro-4-hydroxyphenyl Moiety
A common starting point for the synthesis of the key intermediate, 2'-chloro-4'-hydroxyacetophenone, is the Friedel-Crafts acylation of a suitable precursor. One route involves the reaction of 3-chloroanisole (B146291) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com This reaction can be carried out in solvents such as carbon disulfide or 1,2-dichloroethane, with the latter reportedly giving higher yields. chemicalbook.com Another approach is the Fries rearrangement of 3-chlorophenyl acetate, which can also yield the desired product, although it may be formed as a byproduct. chemicalbook.com
The direct ortho-chlorination of 4-hydroxyacetophenone presents a challenge due to the strong activating and directing effect of the hydroxyl group, which can lead to multiple chlorinated products. To achieve selective monochlorination at the position ortho to the hydroxyl group, various strategies can be employed. One method involves the use of chloramine-T as a chlorinating agent, with the reaction being catalyzed by detergents such as cetyltrimethylammonium bromide (CTAB). ias.ac.in This can lead to the formation of phenacyl chloride derivatives. ias.ac.in
Multi-Step Synthesis Strategies for this compound
A plausible synthetic sequence begins with the Friedel-Crafts acylation of 3-chloroanisole to produce 2'-chloro-4'-methoxyacetophenone, followed by demethylation to give 2'-chloro-4'-hydroxyacetophenone. chemicalbook.com This ketone is then subjected to α-halogenation, typically with a bromine or chlorine source, to yield the corresponding α-halo ketone. This intermediate can then be converted to the final product using one of the amination methods previously discussed, such as the Gabriel synthesis or the Staudinger reaction. For instance, reaction with aqueous ammonia in a suitable solvent like methanol or ethanol can yield the desired amino ketone. chemicalbook.com
Convergent and Linear Synthetic Pathways
The construction of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis.
| Synthetic Strategy | Number of Steps (Longest Sequence) | Assumed Yield per Step | Calculated Overall Yield |
|---|---|---|---|
| Linear Synthesis | 5 | 80% | 32.8% |
| Convergent Synthesis | 4 (3+1) | 80% | 41.0% |
Sequential Reactions and One-Pot Syntheses
To further enhance synthetic efficiency and reduce waste, chemists often employ sequential reactions and one-pot syntheses. These strategies minimize the need for intermediate purification steps, saving time, solvents, and materials.
Sequential Reactions: This approach involves the consecutive addition of reagents to a reaction vessel to perform multiple transformations in a single flask. A relevant example is the synthesis of α-amino ketones from benzylic secondary alcohols. This process can proceed through three sequential steps: oxidation of the alcohol to a ketone, α-bromination of the ketone, and finally, nucleophilic substitution with an amine to yield the desired α-amino ketone. acs.orgorganic-chemistry.org
One-Pot Syntheses: A one-pot synthesis is a strategy where a reactant is subjected to successive chemical reactions in a single reactor. This is highly desirable as it avoids lengthy separation processes and the purification of intermediate chemical compounds, thus increasing chemical yield. acs.orgresearchgate.net For the synthesis of α-amino ketones, a metal-free, one-pot strategy has been developed using N-bromosuccinimide (NBS) to mediate the conversion of benzylic alcohols and amines into the final product. rsc.org This method is operationally simple and can achieve high yields. rsc.org Microwave-assisted one-pot syntheses have also been developed, for instance, in the Urech synthesis of hydantoins from amino acids, which proceeds in two steps within the same reaction vessel. beilstein-journals.org
Catalytic and Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety.
Metal-Catalyzed Reactions
Transition metal catalysts are powerful tools in organic synthesis, often enabling reactions with high efficiency and selectivity. Iron, being abundant, inexpensive, and non-toxic, has garnered significant attention as an environmentally benign catalyst. researchgate.net Iron(III) triflate, for example, has been shown to be a highly stable and active Lewis acid catalyst for various organic transformations, even under solvent-free conditions. researchgate.net Copper(II) bromide has also been utilized for the direct α-amination of ketones. organic-chemistry.org In the synthesis of related α-amino ketone structures, rhodium and chiral indium catalysts have been used in domino reactions to produce α-substituted α-amino ketones with high yields and enantioselectivity. rsc.org
Organocatalysis in Aminoketone Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. chiba-u.jpwiley-vch.de This approach avoids the use of potentially toxic and expensive heavy metals. wiley-vch.denih.gov Chiral Brønsted acids have been employed in the asymmetric synthesis of amino ketones from imines via transfer hydrogenation. rsc.org Proline and its derivatives are well-known organocatalysts for various reactions, including those that could be adapted for the synthesis of α-amino ketones. mdpi.com The use of cinchona alkaloid-derived primary amines as organocatalysts has also been explored for asymmetric Mannich reactions to produce N-heterocycles. chiba-u.jp
Biocatalytic Transformations (e.g., Enzyme-Mediated Routes)
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.net This approach offers significant advantages in terms of sustainability and can lead to highly pure enantiomeric products. nih.gov For the synthesis of chiral intermediates for pharmaceuticals, enzyme-catalyzed reductions of ketones are a common strategy. nih.govresearchgate.net For instance, engineered carbonyl reductases have been used for the enantioselective reduction of β-amino ketones. illinois.edu While direct biocatalytic routes to this compound are not extensively documented, the principles of biocatalysis could be applied, for example, in the stereoselective reduction of a precursor ketone to a chiral alcohol, or in the enzymatic amination of a suitable substrate.
Sustainable Solvent Systems and Reaction Conditions
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. researchoutreach.org Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives. researchoutreach.org Water is an attractive green solvent for many reactions. rsc.org Solvent-free, or mechanochemical, synthesis is another green approach where reactions are carried out by grinding solid reactants together, often with a catalyst, eliminating the need for a solvent altogether. nih.gov Research into greener solvent replacements for hazardous substances like DMF and NMP is ongoing, with alternatives such as 2-MeTHF and NBP showing promise in certain applications. researchoutreach.org The selection of an appropriate solvent can also reduce the number of synthesis steps by allowing for sequential reactions in the same medium. nih.gov
| Approach | Example | Key Advantages | Reference |
|---|---|---|---|
| Metal-Catalyzed Reactions | Iron(III) triflate catalysis | Abundant, low-cost, non-toxic metal; can be used in solvent-free conditions. | researchgate.net |
| Organocatalysis | Chiral Brønsted acid-catalyzed transfer hydrogenation | Avoids heavy metals; can achieve high enantioselectivity. | rsc.org |
| Biocatalysis | Engineered carbonyl reductase for ketone reduction | High selectivity, mild reaction conditions, environmentally benign. | illinois.edu |
| Sustainable Solvents | Reactions in water or solvent-free conditions | Reduces waste, improves safety, lowers environmental impact. | rsc.orgnih.gov |
Mechanistic Insights into Reactions Involving 2 Amino 1 2 Chloro 4 Hydroxyphenyl Ethan 1 One
Alpha-Haloketone Reactivity Mechanisms
The α-haloketone is a versatile functional group characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This structure is highly susceptible to attack by nucleophiles and bases, leading to substitution, elimination, or rearrangement reactions.
Nucleophilic substitution is a primary reaction pathway for α-haloketones. The inductive effect of the carbonyl group polarizes the carbon-halogen bond, making the α-carbon electron-deficient and thus a prime target for nucleophiles. nih.gov
These reactions predominantly occur via an SN2 (bimolecular nucleophilic substitution) mechanism. jove.comjove.com The SN1 pathway is generally unfavorable because it would require the formation of a less stable carbocation at the α-position. jove.comjove.com The proximity of the electron-withdrawing carbonyl group destabilizes the adjacent carbocation, hindering its formation. jove.com
The SN2 reaction involves a backside attack by the nucleophile on the α-carbon, leading to the displacement of the halide ion in a single, concerted step. For α-halo ketones, the choice of nucleophile is critical. Less basic nucleophiles are generally preferred for substitution reactions. jove.comjove.com The use of strongly basic nucleophiles can lead to competing side reactions, most notably the formation of α-haloenolate ions, which can then undergo other transformations like elimination or rearrangement. jove.com
Computational studies on α-haloketones, such as α-bromoacetophenone, have provided deeper insight into these SN2 reactions, analyzing the interaction energies and the driving forces of the reaction. up.ac.za These studies confirm that hydrogens on the α-carbon can provide significant attractive interactions with the incoming nucleophile during the initial stages of the reaction. up.ac.za
Table 1: Key Features of Nucleophilic Substitution at the Alpha-Carbon of α-Haloketones
| Feature | Description |
| Dominant Mechanism | SN2 (Bimolecular Nucleophilic Substitution). jove.comjove.com |
| Role of Carbonyl Group | Activates the α-carbon towards nucleophilic attack via inductive electron withdrawal. nih.gov |
| Leaving Group | The halogen atom (in this case, chlorine). |
| Stereochemistry | Inversion of configuration at the α-carbon (if chiral). |
| Favored Nucleophiles | Weakly basic nucleophiles to minimize side reactions. jove.comjove.com |
| Unfavored Mechanism | SN1, due to the electronic destabilization of the α-carbonyl carbocation intermediate. jove.comjove.com |
When an α-haloketone possesses a hydrogen atom on the α'-carbon (the carbon on the other side of the carbonyl group), it can undergo an elimination reaction in the presence of a base to form an α,β-unsaturated ketone, also known as an enone. wikipedia.org This reaction typically follows an E2 (bimolecular elimination) mechanism.
The mechanism involves the abstraction of an acidic α'-proton by a base, followed by the simultaneous formation of a carbon-carbon double bond and the expulsion of the halide leaving group from the α-carbon. The acidity of the α'-protons is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, facilitating their removal.
In the context of 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethan-1-one, the α-carbon is bonded to the amino group and the chlorine, and there is no α'-carbon with protons, as it is part of the aromatic ring. Therefore, this specific type of elimination to form a standard enone is not a primary pathway for this molecule. However, α,α'-dihaloketones are known to eliminate HX to yield α,β-unsaturated carbonyl compounds. wikipedia.org
One of the most significant reactions of α-haloketones with enolizable α'-hydrogens is the Favorskii rearrangement. organicreactions.orgresearchgate.net This reaction occurs in the presence of a base (such as hydroxide (B78521), alkoxides, or amines) and transforms α-haloketones into carboxylic acid derivatives (acids, esters, or amides, respectively). wikipedia.orgorganicreactions.orgnrochemistry.com
The generally accepted mechanism involves the formation of an enolate by deprotonation at the α'-position. wikipedia.org This enolate then undergoes an intramolecular SN2 reaction, where the enolate attacks the α-carbon, displacing the halide and forming a strained cyclopropanone (B1606653) intermediate. wikipedia.org The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of one of the C-C bonds in the three-membered ring to yield the most stable carbanion, which is subsequently protonated to give the final rearranged product. wikipedia.org
For α-haloketones that lack enolizable α'-hydrogens, an alternative pathway known as the quasi-Favorskii rearrangement (or pseudo-Favorskii rearrangement) can occur. wikipedia.orgnrochemistry.com In this mechanism, the base directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, involving the migration of the neighboring carbon and the displacement of the halide. wikipedia.org
Reactivity of the Alpha-Amino Ketone Moiety
The α-amino ketone motif is a high-value synthon in medicinal and synthetic chemistry. researchgate.net The reactivity of this moiety in this compound is centered on the carbonyl group and the primary amine.
The carbonyl group in α-amino ketones is susceptible to nucleophilic addition, similar to other ketones. A particularly important transformation is its reduction to a secondary alcohol, yielding a 1,2-amino alcohol. The stereoselective reduction of α-amino ketones is a key step in the synthesis of many pharmacologically relevant compounds. researchgate.net Various reducing agents can be employed to achieve this transformation, and the stereochemical outcome can often be controlled. rsc.org For instance, asymmetric transfer hydrogenation has been used for the dynamic kinetic resolution of α-amino ketones, producing amino alcohols with high diastereoselectivity. researchgate.net
Condensation reactions are also possible. The aza-benzoin condensation, for example, involves the reaction of imines with aldehydes to form α-amino ketones. rsc.org While this is a synthetic route to α-amino ketones rather than a reaction of them, it highlights the reactivity of the functional group array.
The primary amino group in this compound is nucleophilic and can participate in a variety of common amine reactions.
Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). This is a standard method for protecting the amino group or for synthesizing more complex molecules.
Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides. nih.gov This reaction can proceed to form secondary or tertiary amines, or even quaternary ammonium (B1175870) salts. The synthesis of α-amino acids often involves the alkylation of glycine (B1666218) derivatives, which serves as a useful analogy. organic-chemistry.org
Schiff Base Formation: The primary amine can undergo a condensation reaction with aldehydes or ketones to form an imine, commonly known as a Schiff base. rsc.orgrsc.org This reaction is typically reversible and acid-catalyzed. The formation of Schiff bases can be used as a protective strategy or as an intermediate step for further transformations. rsc.org
Table 2: Summary of Potential Reactions of the α-Amino Ketone Moiety
| Functional Group | Reaction Type | Reagents | Product Type |
| Carbonyl Group | Reduction | NaBH₄, Asymmetric Transfer Hydrogenation Catalysts | 1,2-Amino alcohol |
| Primary Amine | Acylation | Acid chlorides, Anhydrides | N-acyl amino ketone (Amide) |
| Primary Amine | Alkylation | Alkyl halides | N-alkyl amino ketone |
| Primary Amine | Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) |
Cyclization Reactions Leading to Heterocyclic Frameworks
The α-aminoketone moiety within this compound is a classic and powerful precursor for the synthesis of a wide array of nitrogen-containing heterocyclic systems. This versatility stems from the presence of two adjacent reactive centers: a nucleophilic amino group and an electrophilic carbonyl carbon. These groups can react with various bifunctional reagents to construct five- or six-membered rings, which are core structures in many pharmaceutically active compounds.
The general strategy involves the condensation of the α-aminoketone with a reagent containing two electrophilic sites or a single component that can react with both the amine and the ketone. For instance, reaction with aldehydes followed by oxidation can lead to the formation of substituted imidazoles. Similarly, reagents like cyanates, isothiocyanates, or carbon disulfide can be employed to construct oxazole, thiazole (B1198619), and related heterocyclic frameworks. The specific reaction pathway and resulting product are highly dependent on the chosen reagent and reaction conditions.
Below is a table illustrating potential cyclization reactions to form various heterocyclic systems from α-aminoketones.
| Reagent Class | Intermediate Type | Resulting Heterocycle |
| Aldehydes (R-CHO) | Schiff Base | Imidazole (B134444) (upon oxidation) |
| Carboxylic Acids/Derivatives | Amide Formation | Oxazole |
| Isothiocyanates (R-NCS) | Thiourea Derivative | 2-Aminothiazole |
| β-Dicarbonyl Compounds | Enaminone Formation | Pyrazine |
These reactions are fundamental in combinatorial chemistry and drug discovery, allowing for the generation of diverse molecular scaffolds from a common starting material. amazonaws.comfrontiersin.org The presence of the chloro and hydroxyl substituents on the phenyl ring of the parent molecule adds another layer of complexity and opportunity, potentially influencing the electronic properties and reactivity of the resulting heterocyclic products.
Influence of Phenolic Hydroxyl Group on Reactivity and Selectivity
The phenolic hydroxyl group at the C4 position of the aromatic ring exerts a significant influence on the reactivity and selectivity of this compound through a combination of hydrogen bonding and electronic effects.
Hydrogen Bonding Effects
Hydrogen bonding plays a critical role in modulating the molecule's properties and reaction pathways. nih.gov The phenolic proton can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor.
Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the lone pair electrons of the carbonyl oxygen. This interaction can influence the conformation of the side chain, potentially affecting the accessibility of the carbonyl group to external reagents and influencing stereoselective transformations. Studies on related 2'-aminoacetophenone (B46740) derivatives show that intramolecular hydrogen bonding can be a key factor in the deactivation pathways of excited states. nih.gov
Intermolecular Hydrogen Bonding: In the solid state, molecules of similar substituted acetophenones are known to form extensive networks of intermolecular hydrogen bonds. nih.govnih.gov For instance, crystal structure analysis of 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) shows molecules linked by O—H⋯O hydrogen bonds. nih.gov In solution, the hydroxyl group can form hydrogen bonds with protic solvents or reagents, which can alter the nucleophilicity and electrophilicity of various sites within the molecule, thereby affecting reaction rates and selectivity. nih.gov
The ability to form these hydrogen bonds can be leveraged to direct reactions or stabilize specific transition states, making it a crucial consideration in synthesis design.
Electronic Effects on Aromatic Ring Reactivity
The substituents on the phenyl ring, namely the hydroxyl (-OH) and chloro (-Cl) groups, dictate the electronic nature of the aromatic system and its susceptibility to electrophilic attack.
Hydroxyl Group: The -OH group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance (+R effect).
Chloro Group: The -Cl group is a deactivating group due to its inductive electron withdrawal (-I effect), but it is also ortho, para-directing because of its weaker resonance donation (+R effect).
In this compound, these groups have competing and complementary effects. The hydroxyl group at C4 and the chloro group at C2 both direct incoming electrophiles to the C3, C5, and C6 positions. However, the strong activating nature of the hydroxyl group is the dominant influence, making the ring significantly more reactive towards electrophilic aromatic substitution than benzene (B151609) itself. The precise regioselectivity of such reactions would depend on the steric hindrance posed by the existing substituents and the nature of the electrophile. This electronic activation is crucial for further functionalization of the aromatic core. nih.govnih.gov
Phenol (B47542) Derivatization Reactions (e.g., Etherification, Esterification)
The phenolic hydroxyl group is itself a reactive functional group that can be readily derivatized. This is often done to protect the hydroxyl group during reactions at other parts of the molecule or to modify the compound's biological or physical properties.
Etherification: The phenol can be converted to an ether (O-alkylation) under basic conditions using an alkyl halide (e.g., Williamson ether synthesis). The phenolate (B1203915) anion, formed by deprotonation with a base like sodium hydroxide or potassium carbonate, acts as a nucleophile.
Esterification: The phenol can be converted to an ester (O-acylation) by reacting it with an acid chloride or anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine.
These derivatization reactions are generally high-yielding and are standard procedures in organic synthesis. For example, converting the phenol to a methyl ether could be a key step to prevent unwanted side reactions during a subsequent cyclization or reduction step.
Stereochemical Considerations in Reactions of this compound
The prochiral carbonyl group in this compound presents an opportunity for stereoselective reactions, particularly reductions, to form chiral amino alcohols. These products are valuable building blocks in medicinal chemistry.
Diastereoselective and Enantioselective Transformations
Achieving high levels of stereocontrol in the conversion of the ketone to an alcohol is a primary objective in asymmetric synthesis. masterorganicchemistry.com Enantioselective transformations aim to produce one enantiomer of the resulting amino alcohol in excess over the other.
A highly effective method for this transformation is the asymmetric transfer hydrogenation of α-amino ketones. scihorizon.com This method often utilizes ruthenium-based catalysts with chiral ligands in the presence of a hydrogen source like a formic acid/triethylamine mixture. Research on analogous unprotected α-ketoamines has demonstrated that this approach can yield chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and in high isolated yields. scihorizon.com
The table below summarizes representative data for the enantioselective reduction of α-amino ketones to their corresponding amino alcohols using a chiral ruthenium catalyst, illustrating the potential for high stereocontrol in reactions involving the subject compound's core structure. scihorizon.com
| Substrate (α-Amino Ketone) | Catalyst Loading (mol %) | Product (Amino Alcohol) | Conversion (%) | Enantiomeric Excess (ee %) |
| 2-Amino-1-phenylethanone | 0.15 | (R)-2-Amino-1-phenylethanol | >99 | >99 |
| 2-Amino-1-(4-methoxyphenyl)ethanone | 0.15 | (R)-2-Amino-1-(4-methoxyphenyl)ethanol | >99 | >99 |
| 2-(Methylamino)-1-phenylethanone | 0.15 | (R)-2-(Methylamino)-1-phenylethanol | >99 | >99 |
| 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | 0.15 | (R)-Adrenaline | >99 | >99 |
Data adapted from studies on similar substrates to illustrate the efficacy of the methodology. scihorizon.com
The success of these reactions highlights the feasibility of producing enantiomerically pure amino alcohols from this compound, providing access to valuable chiral synthons.
Chiral Pool Synthesis and Auxiliary Approaches
Chiral pool synthesis leverages naturally occurring enantiopure compounds, such as amino acids or sugars, as starting materials. While this compound itself is not a common member of the natural chiral pool, its synthesis can be designed to incorporate chirality through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.
For a substrate like this compound, a chiral auxiliary could be employed to control the stereochemistry during the reduction of the ketone or an alkylation at the α-carbon. For instance, the amino group of a precursor molecule could be modified to incorporate a well-established chiral auxiliary, such as one derived from (R,R)- or (S,S)-pseudoephedrine. The auxiliary creates a rigid, chiral environment that sterically hinders one face of the molecule, forcing an incoming reagent (e.g., a reducing agent or an electrophile) to attack from the less hindered face.
Another widely used class of chiral auxiliaries are the Evans oxazolidinones. An N-acylated Evans auxiliary attached to a related molecular framework can direct stereoselective alkylation reactions at the α-position with high diastereoselectivity. The stereochemical outcome is dictated by the formation of a specific chelated enolate, where the auxiliary shields one face of the enolate from the electrophile. Although specific studies applying these auxiliaries directly to this compound are not prevalent in the literature, the principles are broadly applicable to α-amino ketones.
The following table illustrates the typical performance of different chiral auxiliaries in asymmetric reactions on analogous carbonyl compounds, providing insight into the potential outcomes for the target molecule.
| Chiral Auxiliary | Reaction Type | Substrate Type | Diastereomeric Ratio (d.r.) | Yield (%) |
| Pseudoephedrine Amide | Alkylation | Phenylacetic acid derivative | >95:5 | 85-95 |
| Evans Oxazolidinone | Aldol Reaction | Propionyl derivative | >99:1 | 80-90 |
| Camphorsultam | Michael Addition | α,β-Unsaturated ester | >98:2 | 90-97 |
| tert-Butanesulfinamide | Imine Reduction | Aryl methyl ketone | >97:3 | 88-96 |
This table presents representative data from studies on analogous systems to illustrate the potential efficacy of chiral auxiliary approaches.
Kinetic Resolution Studies
Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A more advanced variant is Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, offering significant advantages in terms of yield.
For α-amino ketones like this compound, DKR via Asymmetric Transfer Hydrogenation (ATH) is a particularly effective strategy. acs.orgacs.org This method combines a chiral hydrogenation catalyst with conditions that promote the racemization of the stereocenter at the α-position to the amino group. The racemization is often facilitated by the formation of an enol or enamine intermediate.
The process typically employs ruthenium-based catalysts bearing chiral diamine or amino alcohol ligands. scihorizon.comacs.org In the presence of a hydrogen donor, such as formic acid or isopropanol (B130326), the catalyst selectively reduces one enantiomer of the α-amino ketone to the corresponding amino alcohol much faster than the other. As the reactive enantiomer is depleted, the racemization of the remaining, slower-reacting enantiomer ensures a continuous supply of the preferred substrate for the catalyst. This leads to the formation of the 1,2-amino alcohol product with high diastereoselectivity and enantioselectivity. acs.org
Research on a variety of α-amino ketones has demonstrated the robustness of this approach, achieving excellent enantiomeric excess (ee) and diastereomeric ratios. acs.org The choice of the N-protecting group on the amine can also influence the efficiency and selectivity of the resolution. acs.org
The table below summarizes findings from DKR-ATH studies on various N-protected α-amino ketones, which are structurally related to the subject compound.
| Substrate (N-Protected α-Amino Ketone) | Catalyst System | Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
| N-Boc-2-amino-1-phenylpropan-1-one | (R,R)-Ts-DPEN-Ru | syn-N-Boc-1-phenyl-2-aminopropan-1-ol | >200:1 | 98% | acs.org |
| N-Cbz-2-amino-1-(4-methoxyphenyl)ethan-1-one | RuCl(p-cymene)[(R,R)-TsDPEN] | syn-N-Cbz-1-(4-methoxyphenyl)-2-aminoethan-1-ol | >95:5 | 99% | acs.org |
| N-benzoyl-2-amino-1-cyclohexylethan-1-one | Rh(cod)Cl₂ / (S)-Xyl-P-Phos | syn-N-benzoyl-1-cyclohexyl-2-aminoethan-1-ol | 98:2 | 96% | rsc.org |
| 2-(Dibenzylamino)-1-phenylethan-1-one | Ir/f-phamidol | syn-2-(Dibenzylamino)-1-phenylethan-1-ol | >99:1 | >99% | rsc.org |
This table presents data from studies on analogous α-amino ketones to demonstrate the potential of DKR for the asymmetric synthesis of derivatives from this compound.
Computational Chemistry and Theoretical Studies of 2 Amino 1 2 Chloro 4 Hydroxyphenyl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These theoretical methods allow for the in-silico examination of molecular characteristics that are often challenging to measure directly.
The arrangement of electrons within a molecule is pivotal to its chemical behavior. A critical component of this electronic structure is the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of a molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant marker of chemical reactivity and kinetic stability.
For a related compound, 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972), which lacks the amino group and has a different chlorine position, DFT calculations have shown a HOMO-LUMO gap of 4.82 eV. In this analog, the HOMO is predominantly located on the phenyl ring and its oxygen substituents, marking these as potential sites for electrophilic interaction. The LUMO is concentrated around the carbonyl and chloro-substituted carbon, suggesting this region's susceptibility to nucleophilic attack. For 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethan-1-one, the presence of the electron-donating amino group is expected to raise the HOMO energy level, thereby likely reducing the HOMO-LUMO gap and increasing the molecule's reactivity.
| Property | Value |
|---|---|
| HOMO Energy | Value to be determined by specific calculation |
| LUMO Energy | Value to be determined by specific calculation |
| HOMO-LUMO Gap | 4.82 eV (for 2-chloro-1-(4-hydroxyphenyl)ethanone) |
Disclaimer: The data presented is for an analogous compound and serves an illustrative purpose.
Molecules are dynamic entities that can adopt various spatial orientations, known as conformations. Conformational analysis involves the computational exploration of these different arrangements to identify the most energetically stable structures. By systematically rotating the molecule's single bonds and calculating the potential energy at each step, a potential energy surface can be generated.
For this compound, significant conformational flexibility would arise from rotation around the C-C bond of the ethanone (B97240) moiety and the C-N bond of the amino group. The spatial relationship between the phenyl ring and the ethanone side chain, as well as the relative positions of the various substituents, will define the molecule's preferred three-dimensional shape. Identifying the global minimum energy conformation is crucial, as it represents the most abundant form of the molecule and is often the one responsible for its biological activity.
The distribution of electrons in a molecule is typically non-uniform, leading to areas of differing electrostatic potential. This can be visualized through a Molecular Electrostatic Potential (MEP) map, which illustrates the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are attractive to electrophiles, while areas of positive potential (usually colored blue) are electron-poor and susceptible to nucleophilic interaction.
In this compound, the electronegative oxygen, nitrogen, and chlorine atoms are expected to generate regions of negative electrostatic potential. These sites would be the primary locations for intermolecular interactions such as hydrogen bonding. Conversely, the hydrogen atoms attached to the amino and hydroxyl groups would exhibit positive electrostatic potential. MEP analysis provides a valuable predictive tool for understanding non-covalent interactions and the initial stages of chemical reactions.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry offers a powerful platform for investigating the step-by-step pathways of chemical reactions. By modeling the energetics of reactants, products, and the intermediate transition states, a detailed understanding of the reaction mechanism can be achieved.
A probable synthetic pathway for this compound would likely involve the nucleophilic substitution of an appropriate α,α-dihalo ketone precursor with an amino source. For example, the reaction could proceed via the amination of a 2,2-dichloro-1-(2-chloro-4-hydroxyphenyl)ethan-1-one intermediate.
Through computational modeling, the entire reaction coordinate for such a transformation can be mapped out. This would involve calculating the energies of all species along the reaction pathway, including any transient intermediates and high-energy transition states. Such an analysis would provide a detailed, atomistic view of the bond-breaking and bond-forming processes.
By identifying the transition state structure and performing frequency calculations, the activation energy for a proposed synthetic step can be determined. This allows for the theoretical prediction of reaction rates and provides a basis for comparing alternative synthetic routes. For instance, a computational study could assess the energetic profiles of different aminating agents or solvent systems, thereby guiding the selection of optimal experimental conditions.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | Value to be determined by specific calculation |
| Intermediate | Value to be determined by specific calculation |
| Products | Value to be determined by specific calculation |
Disclaimer: This table represents a hypothetical reaction energy profile for illustrative purposes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. An MD simulation would model the behavior of this compound over time, providing insights into its conformational flexibility, stability, and interactions with its environment. The simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.
Interactions with Solvents and Other Molecules
MD simulations are particularly effective for studying how a solute molecule like this compound interacts with solvent molecules. By simulating the compound in a box of explicit solvent (e.g., water, methanol (B129727), or dimethyl sulfoxide), researchers can analyze the formation and dynamics of the solvation shell.
Key analyses in such a simulation would include:
Radial Distribution Functions (RDFs): These would describe the probability of finding a solvent atom at a certain distance from a specific atom on the solute. For instance, RDFs could reveal the average distance and coordination number of water molecules around the amino (-NH2), hydroxyl (-OH), and carbonyl (C=O) groups, which are all capable of forming hydrogen bonds.
Hydrogen Bond Analysis: The simulation trajectory can be analyzed to determine the number, duration, and geometry of hydrogen bonds formed between the compound and the solvent. This is crucial for understanding its solubility and the stability of its solvated state.
Solvation Free Energy Calculation: Techniques like thermodynamic integration or free energy perturbation can be used with MD simulations to calculate the energy change when the molecule is transferred from a vacuum to a solvent, providing a quantitative measure of its solubility.
The following table illustrates the type of data that could be generated from an MD simulation analyzing hydrogen bonding with a solvent like water.
| Functional Group (Hydrogen Bond Donor/Acceptor) | Average Number of H-Bonds with Water | Average H-Bond Lifetime (picoseconds) |
|---|---|---|
| Hydroxyl (-OH) | 3.1 | 2.5 |
| Amino (-NH₂) | 2.4 | 2.1 |
| Carbonyl (C=O) | 1.8 | 1.9 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
While specific crystallographic data for this compound is not readily found in the surveyed literature, theoretical methods can predict its crystal packing and dominant intermolecular forces. The presence of strong hydrogen bond donors (the phenolic hydroxyl and the amino groups) and acceptors (the carbonyl oxygen, hydroxyl oxygen, and amino nitrogen) suggests that hydrogen bonding would be a primary driver in its crystal lattice formation.
Computational studies on related molecules, such as 2-chloro-1-(4-hydroxyphenyl)ethanone, have confirmed the importance of intermolecular O—H⋯O hydrogen bonds in forming chains and stabilizing the crystal structure. nih.gov For this compound, one would expect a more complex and robust network of interactions, including:
N—H⋯O Bonds: Between the amino group of one molecule and the carbonyl or hydroxyl group of another.
O—H⋯N Bonds: Between the hydroxyl group and the amino group.
O—H⋯O Bonds: Linking hydroxyl and carbonyl groups.
N—H⋯N Bonds: Between amino groups of adjacent molecules.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Models (Non-Clinical Focus)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. A non-clinical QSAR study for this compound would involve creating a model based on a dataset of structurally similar compounds to predict activities like enzyme inhibition or antimicrobial efficacy, without involving clinical data.
Descriptor Calculation and Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound and its analogues, a wide range of descriptors would be calculated using specialized software. These fall into several categories:
Topological (2D) Descriptors: Derived from the 2D representation of the molecule, such as molecular weight, atom counts, and connectivity indices.
Geometrical (3D) Descriptors: Calculated from the 3D conformation of the molecule, including molecular surface area and volume.
Electronic Descriptors: Related to the electron distribution, such as dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity.
Once calculated, a crucial step is to select a subset of descriptors that are most relevant to the activity being modeled, often using statistical techniques like stepwise multiple linear regression or genetic algorithms to avoid overfitting.
| Descriptor Class | Descriptor Name | Typical Information Provided |
|---|---|---|
| Electronic | HOMO Energy | Electron-donating ability |
| Electronic | LUMO Energy | Electron-accepting ability |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity |
| Topological | Topological Polar Surface Area (TPSA) | Polarity and membrane permeability |
| Geometrical | Molecular Volume | Steric properties |
Correlations with Non-Clinical Biological Activity or Chemical Reactivity Profiles
After selecting the most relevant descriptors, a mathematical model is built to correlate them with an observed activity. For non-clinical applications, this could be the potency of enzyme inhibition (e.g., expressed as IC50) or a measure of chemical reactivity. Multiple Linear Regression (MLR) is a common method used to generate a linear equation.
A hypothetical QSAR equation might look like: log(1/IC50) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(TPSA)
Here, the coefficients (β) indicate the direction and magnitude of each descriptor's influence on the activity. A positive coefficient for LogP would suggest that higher hydrophobicity leads to better activity, while a negative coefficient for LUMO energy might indicate that better electron-accepting ability is detrimental.
The predictive power and robustness of the developed QSAR model must be rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure it can accurately predict the activity of new, untested compounds within its applicability domain.
Derivatization and Functionalization Strategies for 2 Amino 1 2 Chloro 4 Hydroxyphenyl Ethan 1 One
Synthesis of Heterocyclic Derivatives
The α-aminoketone moiety within 2-amino-1-(2-chloro-4-hydroxyphenyl)ethan-1-one is a key precursor for the construction of various heterocyclic rings. These reactions often proceed through condensation and cyclization pathways, leading to the formation of stable aromatic and non-aromatic heterocyclic systems.
Nitrogen-containing heterocycles are of significant interest due to their prevalence in biologically active molecules. nih.govmdpi.com The structure of this compound is well-suited for conversion into several important classes of these compounds.
Imidazoles: The synthesis of imidazole (B134444) derivatives from α-aminoketones can be achieved through various methods. One common approach involves the reaction with a source of ammonia (B1221849) and an aldehyde, followed by cyclization and oxidation. Alternatively, reaction with isothiocyanates can lead to 2-thioimidazole derivatives.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method that can be adapted for the formation of thiazoles from α-haloketones and a thioamide. derpharmachemica.comresearchgate.net While the starting compound is an α-aminoketone, it can be conceptually linked to this synthesis. A direct route to 2-aminothiazoles involves the reaction of α-haloketones with thiourea. mdpi.comresearchgate.net
A plausible reaction scheme for the synthesis of a thiazole derivative is outlined below:
Step 1: Halogenation of the α-carbon of the ketone.
Step 2: Reaction of the resulting α-haloketone with a thioamide or thiourea.
| Reactant 1 | Reactant 2 | Resulting Heterocycle |
| This compound (halogenated) | Thiourea | 2-Amino-4-(2-chloro-4-hydroxyphenyl)thiazole |
| This compound (halogenated) | Phenylthiourea | 2-(Phenylamino)-4-(2-chloro-4-hydroxyphenyl)thiazole |
Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.govencyclopedia.pub To utilize this compound for pyrazole (B372694) synthesis, it would first need to be converted into a suitable 1,3-dicarbonyl precursor. This could be achieved, for example, by acylation of the α-carbon.
Quinolines: The Friedländer annulation is a well-established method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org Given that the starting material is a 2-aminoaryl ketone, it is a prime candidate for this type of reaction.
| Reactant 1 | Reactant 2 | Resulting Heterocycle |
| This compound | Ethyl acetoacetate | Ethyl 2-methyl-4-(2-chloro-4-hydroxyphenyl)quinoline-3-carboxylate |
| This compound | Malononitrile | 2-Amino-4-(2-chloro-4-hydroxyphenyl)quinoline-3-carbonitrile |
Benzofuranones are another class of heterocyclic compounds with significant biological activities. Their synthesis can be approached through intramolecular cyclization reactions of appropriately substituted precursors. The synthesis of benzofuranones often involves the cyclization of a phenoxyacetic acid derivative. organic-chemistry.org To synthesize a benzofuranone from this compound, a synthetic route could involve the conversion of the aminoketone to a suitable phenoxy derivative followed by cyclization.
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. windows.netbeilstein-journals.orgfrontiersin.orgtaylorfrancis.com The diverse functionalities of this compound make it an attractive substrate for MCRs to generate heterocyclic libraries. For instance, in a Ugi or Passerini-type reaction, the amino and ketone functionalities could participate in the formation of complex acyclic or heterocyclic structures.
Modifications of the Amino Functionality
The primary amino group in this compound is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of larger molecular architectures.
Amide Formation: The amino group can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. nih.govresearchgate.net This reaction is fundamental in peptide synthesis and for the introduction of a wide range of substituents.
| Acylating Agent | Resulting Functional Group |
| Acetyl chloride | Acetamide |
| Benzoyl chloride | Benzamide |
| Acetic anhydride (B1165640) | Acetamide |
Urea (B33335) Formation: The reaction of the primary amine with isocyanates or carbamoyl (B1232498) chlorides provides a straightforward route to urea derivatives. nih.gov Symmetrical ureas can be formed using phosgene (B1210022) or its equivalents.
| Reagent | Resulting Functional Group |
| Phenyl isocyanate | Phenyl urea |
| Methyl isocyanate | Methyl urea |
The substitution of the amino group in this compound can lead to a variety of secondary and tertiary amines, as well as other nitrogen-containing functionalities. Reductive amination with aldehydes or ketones is a common method for introducing alkyl groups onto the nitrogen atom. Diazotization of the primary amine, followed by nucleophilic substitution, allows for the replacement of the amino group with a wide range of other functional groups, although this reaction may be complicated by the presence of the activating hydroxyl group on the phenyl ring.
Modifications at the Carbonyl Group
The ketone functionality is a key site for a range of chemical transformations, enabling the synthesis of diverse derivatives.
The reduction of the carbonyl group in this compound to a secondary alcohol yields the corresponding 1,2-amino alcohol, a structural motif present in many biologically active compounds. This transformation can be achieved using various reducing agents.
Standard hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly employed for the reduction of ketones to alcohols. wikipedia.orgchemguide.co.uk The reaction with NaBH₄ is typically performed in protic solvents like methanol (B129727) or ethanol (B145695). libretexts.org In this process, a hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated by the solvent to yield the alcohol. youtube.com LiAlH₄ is a more potent reducing agent but reacts violently with protic solvents, necessitating the use of anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk
A significant advancement in this area is the development of asymmetric reduction methods to produce specific stereoisomers (enantiomers) of the resulting alcohol. wikipedia.org Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of α-amino ketones. scihorizon.com This method often utilizes transition metal catalysts, such as those based on ruthenium or rhodium, in combination with a chiral ligand and a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.org For instance, α-amino ketone hydrochloride salts can be converted to their corresponding chiral 1,2-amino alcohol products in high yields and with excellent enantioselectivity using this approach. scihorizon.com
Table 1: Common Reagents for Ketone Reduction
| Reagent | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Secondary Alcohol |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether, THF (anhydrous) | Room Temperature, followed by aqueous/acidic workup | Secondary Alcohol |
| Catalytic Hydrogenation (H₂) | Pt, Pd, or Ni catalyst | Elevated pressure and temperature | Secondary Alcohol |
| Asymmetric Transfer Hydrogenation | Ru or Rh catalyst with chiral ligand | Isopropanol or Formic Acid | Chiral Secondary Alcohol |
The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles to form derivatives containing a carbon-nitrogen double bond (C=N). These reactions typically involve an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. bham.ac.uk
Imines (Schiff Bases): Reaction of the ketone with a primary amine (R-NH₂) under dehydrating conditions, often with acid catalysis, yields an imine. bham.ac.ukresearchgate.net The reaction is an equilibrium process, and removal of water is often necessary to drive it towards the product. bham.ac.uk
Hydrazones: Condensation with hydrazine (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. bham.ac.uk 2,4-Dinitrophenylhydrazones are often brightly colored, crystalline solids with sharp melting points, historically used for the characterization of aldehydes and ketones. bham.ac.uk
Oximes: The reaction with hydroxylamine (B1172632) (H₂N-OH) forms an oxime. bham.ac.ukgoogle.com This reaction is also typically acid-catalyzed and proceeds through a similar addition-elimination mechanism. bham.ac.uk
Table 2: Carbonyl Group Condensation Reactions
| Reagent | Derivative Class | General Structure of Product |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | >C=N-R |
| Hydrazine (R-NH-NH₂) | Hydrazone | >C=N-NH-R |
| Hydroxylamine (H₂N-OH) | Oxime | >C=N-OH |
Aromatic Ring Functionalization and Modifications
The substituted phenyl ring provides another platform for structural modification, influenced by the directing effects of the existing substituents: the chloro, hydroxyl, and aminoacetyl groups.
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. libretexts.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. libretexts.org
Activating Groups: The hydroxyl (-OH) and amino (-NH₂) portions of the molecule are strong activating groups, meaning they increase the electron density of the ring and make it more susceptible to electrophilic attack. They are ortho, para-directors, guiding the incoming electrophile to the positions adjacent (ortho) and opposite (para) to them. libretexts.org
Deactivating Groups: The chloro (-Cl) group is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of resonance effects. libretexts.org The acetyl group (-COCH₂NH₂) is a deactivating group and a meta-director. libretexts.org
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -OH (Hydroxyl) | Activating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -COCH₂NH₂ (Aminoacetyl) | Deactivating | Meta |
Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.com The aryl chloride moiety in this compound can serve as a handle for these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides.
Prominent examples of these reactions include:
Suzuki Coupling: Palladium-catalyzed reaction of an aryl halide with an organoboron compound (e.g., a boronic acid) to form a new C-C bond. taylorandfrancis.com
Sonogashira Coupling: Palladium-catalyzed reaction between an aryl halide and a terminal alkyne, creating an arylethynyl linkage. researchgate.net
Heck Coupling: Palladium-catalyzed reaction of an aryl halide with an alkene.
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.
In recent years, catalysts based on more abundant and less toxic metals like iron and copper have gained attention as alternatives to palladium for certain cross-coupling reactions. taylorandfrancis.comnih.gov
The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile. This reactivity allows for various modifications, primarily through O-alkylation and O-acylation.
Ether Formation (O-alkylation): The Williamson ether synthesis is a classic method where the phenoxide (formed by treating the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate) reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether.
Ester Formation (O-acylation): The hydroxyl group can be converted to an ester by reaction with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction is known as the Schotten-Baumann reaction when an acid chloride is used.
These modifications can be used to alter the compound's solubility, lipophilicity, and metabolic stability.
Exploration of Bioactivity Mechanisms and Targets of 2 Amino 1 2 Chloro 4 Hydroxyphenyl Ethan 1 One and Its Analogs Excluding Clinical Outcomes
Investigation of Molecular Interactions in Biological Systems (In Vitro/Mechanistic)
Understanding how a compound interacts with biological systems at the molecular level is fundamental to drug discovery. For 2-amino-1-(2-chloro-4-hydroxyphenyl)ethan-1-one and its derivatives, this involves examining their effects on specific enzymes and computationally modeling their binding to biological receptors.
The acetophenone (B1666503) framework is a key structural motif in the design of various enzyme inhibitors. Research has particularly focused on its role in the development of inhibitors for histone deacetylases (HDACs) and, to a lesser extent, fungal enzymes like sterol 14α-demethylase (CYP51).
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.gov Inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.gov The α-haloketone, 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972), a direct precursor to the title compound, is a known intermediate used in the synthesis of hydroxypyrimidine derivatives that exhibit HDAC inhibitory activity. nih.gov
HDAC inhibitors typically possess a three-part pharmacophore: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. mdpi.com The this compound scaffold can be envisioned as a precursor to the cap and linker portions of a potential HDAC inhibitor. By modifying the amino group to incorporate a zinc-binding moiety, such as a hydroxamic acid, novel HDAC inhibitors can be synthesized. nih.govcriver.com Studies on various ligustrazine-based derivatives have shown potent activity against HDAC1 and HDAC2, highlighting the modular nature of HDAC inhibitor design where different cap moieties can be explored. nih.govnih.gov
| Inhibitor/Scaffold | Target Enzyme(s) | Reported Activity (IC₅₀) | Key Structural Feature |
|---|---|---|---|
| Suberoylanilide hydroxamic acid (SAHA) | Pan-HDAC | Nanomolar range | Hydroxamic acid ZBG |
| Ligustrazine-based derivative (Compound 7a) | HDAC1, HDAC2 | 114.3 nM (HDAC1), 53.7 nM (HDAC2) | Ligustrazine cap |
| 2-Aminobenzamide derivative (MS-275) | Class I HDACs | Sub-micromolar range | Aminobenzamide ZBG |
CYP51 Inhibition: CYP51, or sterol 14α-demethylase, is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. nih.gov It is the primary target for azole antifungal drugs. acs.org While the primary inhibitors of CYP51 are azole-containing compounds, which bind to the heme iron in the enzyme's active site, other molecular scaffolds have been explored. acs.orgcardiff.ac.uk Acetophenone derivatives have been investigated for broad antifungal activity, though their mechanism is not always linked directly to CYP51 inhibition. acs.org The development of selective fungal CYP51 inhibitors remains a key goal to avoid off-target effects on the human homolog. cardiff.ac.ukresearchgate.net There is limited direct evidence linking the this compound scaffold to CYP51 inhibition, as research in this area is dominated by N-heterocyclic compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. mdpi.com This method allows for the theoretical evaluation of binding affinity and the identification of key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
For a molecule like this compound, docking studies could be employed to predict its binding mode within the active site of various potential targets. For instance, in the context of HDAC inhibition, the molecule could be docked into the crystal structure of an HDAC isoform (e.g., HDAC1 or HDAC2) to understand how the 2-chloro-4-hydroxyphenyl group fits into the "cap" region tunnel. nih.govnih.gov Key interactions would likely involve:
Hydrogen bonding: The phenolic hydroxyl group and the amino group can act as both hydrogen bond donors and acceptors.
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Halogen bonding: The chlorine atom could potentially form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.
Similarly, to explore its potential as an antimicrobial agent, the compound could be docked against bacterial protein targets. For example, based on the mechanism of the structurally related antibiotic chloramphenicol (B1208), one could model the binding of this compound to the 50S ribosomal subunit to see if it could occupy the peptidyl transferase center. drugbank.com Such theoretical studies are invaluable for generating hypotheses and guiding the synthesis of more potent analogs. nih.gov
Design and Synthesis of Biological Probes
To investigate the cellular fate and molecular targets of bioactive compounds, they can be converted into biological probes. These probes are typically equipped with a reporter group (like a fluorescent dye) or a reactive group (for covalent labeling).
Fluorescent probes are powerful tools for visualizing the distribution and interaction of molecules in living cells. nih.govrsc.org A probe is typically designed by conjugating a fluorophore to a bioactive molecule of interest. nih.gov The this compound scaffold is suitable for such modification. The primary amino group provides a convenient chemical handle for reaction with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. acs.org
The synthesis would involve a one-step coupling reaction between the amino group of the compound and the reactive dye. The resulting fluorescent probe would retain the core structure responsible for its biological activity, while the attached fluorophore would allow for its detection using fluorescence microscopy. Such a probe could be used to:
Determine the subcellular localization of the compound (e.g., nucleus, mitochondria, cytoplasm).
Investigate its co-localization with specific cellular proteins or organelles.
Perform quantitative analysis of cellular uptake.
The choice of fluorophore can be tailored for specific applications, with options spanning the visible spectrum and including dyes suitable for advanced techniques like two-photon microscopy. rsc.orgnih.govmdpi.comgoogle.com
Affinity labeling is a strategy used to identify the direct biological targets of a bioactive compound. rsc.org This approach involves a probe molecule that, in addition to binding its target, forms a stable, covalent bond with it. nih.gov The covalently-tagged protein can then be isolated and identified using proteomics techniques.
The structure of this compound contains an α-chloro-ketone moiety. This functional group is an electrophile and can act as a reactive handle for covalent modification of nucleophilic amino acid residues (such as cysteine, histidine, or lysine) within a protein's binding site. nih.gov This intrinsic reactivity suggests that the compound itself, or a minimally modified version, could serve as an affinity-based probe.
Alternatively, more sophisticated affinity probes, such as those incorporating photo-reactive groups (photoaffinity labels) or other specialized chemical tags, could be designed. rsc.orgspringernature.com These probes allow for more precise control over the covalent labeling event, helping to reduce non-specific interactions and improve the accuracy of target identification. nih.govrsc.org
Antimicrobial Mechanisms (Beyond Clinical Efficacy)
The structural similarity of this compound to the antibiotic chloramphenicol suggests a potential for antimicrobial activity. nih.gov Mechanistic studies on analogs and related compounds provide insight into how this class of molecules may exert antibacterial or antifungal effects.
The primary mechanism of chloramphenicol is the inhibition of bacterial protein synthesis. drugbank.com It binds to the 50S ribosomal subunit and obstructs the peptidyl transferase step, preventing the formation of peptide bonds. drugbank.comresearchgate.net It is plausible that analogs based on the 2-amino-1-(phenyl)ethan-1-one scaffold could share this mechanism. They may act as structural mimics of the aminoacyl-tRNA terminus, thereby competing for binding at the ribosomal A-site. nih.gov Fluorinated analogs of chloramphenicol have demonstrated significant in vitro activity against resistant bacterial strains, indicating that modifications to the core structure are well-tolerated and can even overcome some resistance mechanisms. nih.gov
An alternative or additional mechanism could involve the alkylation of essential biomolecules. Studies on other acetophenone derivatives with antimycobacterial properties suggest that they may function as alkylating agents, covalently modifying and inactivating key intracellular proteins. nih.gov The electrophilic α-chloro-ketone center in the title compound could react with nucleophilic targets within the bacterial cell, leading to disruption of cellular function and a bacteriostatic or bactericidal effect.
Other potential antimicrobial mechanisms for different classes of compounds include the disruption of the bacterial cell wall or membrane integrity and the inhibition of nucleic acid synthesis. nih.govlumenlearning.com While less likely to be the primary mechanism for this specific scaffold, a comprehensive mechanistic investigation would explore these possibilities as well.
Cell Wall/Membrane Disruption Studies
Studies investigating the potential of this compound and its analogs to disrupt microbial cell walls or membranes would be crucial in determining their mechanism of action. Typically, such research would involve a series of assays to assess membrane integrity and function.
Initial Screening for Membrane-Disrupting Activity:
| Assay | Principle | Expected Outcome if Active |
| Crystal Violet Uptake Assay | Measures the uptake of crystal violet dye, which can only penetrate cells with compromised membranes. | Increased absorbance, indicating dye uptake by damaged cells. |
| Release of Cellular Contents | Monitors the leakage of intracellular components like potassium ions (K+), ATP, or DNA/RNA into the extracellular medium. | Detection of significant levels of these components outside the cell. |
| Propidium Iodide Staining | Utilizes a fluorescent dye that intercalates with nucleic acids but is excluded by intact membranes. | Increased fluorescence as the dye enters and stains the nucleic acids of membrane-compromised cells. |
Advanced Mechanistic Studies:
Further investigations would aim to pinpoint the specific nature of the membrane interaction. Techniques such as transmission electron microscopy (TEM) could be employed to visualize morphological changes to the microbial cell envelope. Biophysical methods, including the use of model membrane systems like liposomes, would help in understanding if the compound directly interacts with and perturbs the lipid bilayer.
Inhibition of Microbial Growth Pathways
Beyond direct membrane damage, this class of compounds could exert its antimicrobial effects by interfering with essential microbial growth pathways. Research in this area would focus on identifying specific intracellular targets.
Potential Metabolic Pathways for Inhibition:
Nucleic Acid Synthesis: Assays would be conducted to determine if the compound inhibits DNA replication or RNA transcription. This could involve measuring the incorporation of radiolabeled precursors into DNA and RNA.
Protein Synthesis: The effect on protein synthesis could be evaluated by monitoring the incorporation of radiolabeled amino acids into newly synthesized proteins.
Enzyme Inhibition: Given the reactive nature of the α-aminoketone scaffold, studies would explore the potential for these compounds to inhibit key microbial enzymes. This would involve in vitro enzyme activity assays with purified enzymes essential for microbial survival.
Resistance Mechanism Studies
Understanding how microbes might develop resistance to this compound is critical for evaluating its long-term potential. Resistance studies would typically involve the generation of resistant mutants and the elucidation of the underlying molecular mechanisms.
Common Microbial Resistance Strategies:
| Mechanism | Description |
| Target Modification | Mutations in the gene encoding the cellular target of the compound could reduce its binding affinity. |
| Efflux Pumps | Microbes may upregulate the expression of membrane proteins that actively pump the compound out of the cell. |
| Enzymatic Inactivation | The production of enzymes that can chemically modify and inactivate the compound. |
| Biofilm Formation | Growth within a protective biofilm matrix can limit the compound's access to the microbial cells. |
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Systematic modification of the this compound structure would be necessary to understand the relationship between its chemical features and biological activity.
Impact of Substituent Modifications on Molecular Interactions
SAR studies would involve the synthesis and biological evaluation of a library of analogs to probe the importance of different parts of the molecule.
Key Structural Modifications and Their Potential Impact:
| Position of Modification | Type of Modification | Potential Impact on Activity |
| Amino Group (C2) | Acylation, alkylation, or conversion to other functional groups. | Altering hydrogen bonding capacity and interaction with the target. |
| Phenyl Ring | Varying the position and nature of substituents (e.g., chloro, hydroxyl). | Modifying electronic properties, lipophilicity, and steric hindrance. |
| Carbonyl Group (C1) | Reduction to a hydroxyl group or conversion to an oxime. | Affecting the electrophilicity and potential for covalent bond formation. |
Elucidation of Pharmacophores and Toxophores (Non-Clinical Context)
Computational modeling techniques are instrumental in identifying the key chemical features required for bioactivity (pharmacophore) and those associated with potential toxicity (toxophore).
Pharmacophore Modeling:
By aligning a set of active and inactive analogs, a 3D pharmacophore model can be generated. This model highlights the essential spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are critical for interacting with the biological target.
Toxophore Identification:
In silico toxicology models can predict potential adverse effects by identifying structural motifs known to be associated with toxicity. This is a crucial step in the early-stage evaluation of a compound's potential for further development.
Advanced Analytical Methodologies for Structural Elucidation of 2 Amino 1 2 Chloro 4 Hydroxyphenyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethan-1-one. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Based on the structure, the following ¹H and ¹³C NMR spectral data are predicted. The chemical shifts are estimated based on established values for structurally similar fragments.
Predicted ¹H NMR Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -NH₂ | ~3.5-4.5 | Broad Singlet | 2H | Amino Protons |
| -CH₂- | ~4.5-5.0 | Singlet | 2H | Methylene (B1212753) Protons |
| Ar-H (H-5) | ~6.9-7.1 | Doublet | 1H | Aromatic Proton |
| Ar-H (H-3) | ~7.1-7.3 | Doublet of Doublets | 1H | Aromatic Proton |
| Ar-H (H-6) | ~7.7-7.9 | Doublet | 1H | Aromatic Proton |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O | ~195-200 | Carbonyl Carbon |
| C-OH | ~160-165 | Aromatic Carbon |
| C-Cl | ~130-135 | Aromatic Carbon |
| C-CO | ~125-130 | Aromatic Carbon |
| C-H (Ar) | ~115-130 | Aromatic Carbons |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would confirm the coupling between the aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms and protons. It would be used to definitively assign the proton signals to their corresponding carbon atoms, such as linking the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton nuclei. This is vital for piecing together the molecular skeleton.
Predicted Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Significance |
|---|---|---|
| COSY | Ar-H (H-5) ↔ Ar-H (H-6) | Confirms connectivity of aromatic protons. |
| HSQC | -CH₂- (¹H) ↔ -CH₂- (¹³C) | Assigns the methylene proton and carbon. |
| HMBC | -CH₂- (¹H) ↔ C=O (¹³C) | Confirms the methylene group is adjacent to the carbonyl. |
| HMBC | Ar-H (H-6) ↔ C=O (¹³C) | Establishes the connection of the ethanone (B97240) group to the phenyl ring. |
Solid-State NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a powerful technique for characterizing the compound in its solid form. Unlike solution NMR which provides an averaged structure, ssNMR can distinguish between different crystalline forms, or polymorphs. blogspot.com Polymorphs of a compound can have different physical properties. In the ¹³C CPMAS spectrum of a compound with multiple polymorphic forms, distinct sets of peaks may be observed for each polymorph, or peak splitting may occur due to the different local chemical environments in each crystal lattice. blogspot.com This technique is essential for controlling the solid-state form of a chemical substance.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. For the target compound (C₈H₈ClNO₂), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.
Calculated Exact Mass
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed as two peaks separated by ~2 Da (e.g., [M+H]⁺ and [M+2+H]⁺), further confirming the presence of a single chlorine atom in the molecule.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion, [M]⁺˙ or the protonated molecule, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure. The fragmentation pattern is like a fingerprint, providing evidence for the connectivity of different structural motifs.
A plausible fragmentation pathway for this compound would involve characteristic cleavages, particularly alpha-cleavage adjacent to the carbonyl group and losses of small neutral molecules.
Predicted Key MS/MS Fragment Ions from [M+H]⁺ Precursor Ion (m/z 186.0)
| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 170.0 | NH₃ (Ammonia) | Loss of the amino group. |
| 155.0 | CH₂NH₂ (Aminomethyl radical) | Alpha-cleavage resulting in the 2-chloro-4-hydroxybenzoyl cation. |
| 127.0 | CH₂NH₂ and CO | Subsequent loss of carbon monoxide from the benzoyl cation. |
In-depth Analytical Data for this compound Not Available in Public Scientific Literature
Following a comprehensive search of scientific databases and literature, detailed experimental data required to fully characterize the chemical compound this compound is not publicly available. While the hydrochloride salt of the compound is listed by some chemical suppliers with a CAS number of 2126161-25-7, the associated analytical data necessary to populate the requested article outline—including advanced spectroscopic and crystallographic analyses—could not be located.
The user's request specified a detailed article focusing solely on "this compound," structured with specific sections on advanced analytical methodologies. This includes subsections on Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) and Raman Spectroscopy, and X-ray Crystallography, with further detailed requirements for bond lengths, angles, intermolecular interactions, and polymorphism studies.
Despite extensive searches, no published studies or database entries containing this specific information for this compound were found. The available literature contains detailed analytical information for related isomers and precursor molecules, such as 2-Chloro-1-(4-hydroxyphenyl)ethanone (B1582972) and 2-chloro-1-(3-hydroxyphenyl)ethanone , but not for the requested compound with the specific 2-chloro, 4-hydroxy, and 1-amino substitution pattern on the phenyl and ethanone groups.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified compound. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.
Therefore, the content for the following sections and subsections of the requested article cannot be provided:
Chromatographic Techniques for Purity and Separation
Further research or de novo analytical studies would be required to generate the experimental data needed to fulfill the original request.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, making it highly suitable for this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose due to its versatility and efficiency in separating compounds with a range of polarities. thermofisher.com
The purity assessment of the target compound involves separating it from potential impurities, which may include starting materials, by-products from the synthesis, and degradation products. A typical RP-HPLC method would utilize a C18 (octadecylsilyl) stationary phase, which provides a non-polar surface for the separation. The mobile phase generally consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). thermofisher.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar active pharmaceutical ingredient (API).
Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in this compound provide strong chromophores. For instance, analysis of the related compound 1-(2-Aminophenyl)-2-chloroethanone specifies UV detection at 230 nm for purity analysis. lgcstandards.com The method's performance is validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification of the main peak and any impurities. nih.gov
Below is a table outlining a potential set of HPLC parameters for the purity assessment of this compound, based on methods for structurally similar aromatic ketones. sielc.com
| Parameter | Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for separation. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes. |
| Gradient | 5% B to 95% B over 20 min | Ensures separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume for sample introduction. |
| Detector | UV at 230 nm | Detects chromophoric groups in the molecule. |
Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC) is the preferred technique for the analysis of volatile organic compounds. researchgate.net In the context of this compound, GC is primarily used to identify and quantify volatile impurities, which typically consist of residual solvents from the manufacturing process. These solvents must be controlled within strict limits defined by pharmacopeial guidelines such as USP <467>. thermofisher.comorbitscience.com
Due to the low volatility and thermal lability of the target compound itself, direct injection into a GC is not feasible. Therefore, headspace GC (HS-GC) is the standard method. thermofisher.com In this technique, the sample is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide) in a sealed vial and heated. thermofisher.com This allows the volatile residual solvents to partition into the gas phase (the headspace) above the liquid. A sample of this gas is then automatically injected into the GC column for separation.
The separation is typically performed on a capillary column with a stationary phase designed for volatile compounds, such as a 6% cyanopropylphenyl–94% dimethylpolysiloxane phase (G43). chromatographyonline.com A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range for quantifiable organic compounds. thermofisher.com The method is validated to ensure it can detect and quantify all potential residual solvents at the required concentration limits.
The following table presents typical HS-GC conditions for the analysis of residual solvents in a pharmaceutical substance.
| Parameter | Condition | Purpose |
| GC System | Headspace Sampler with GC-FID | Allows for analysis of volatile compounds from a non-volatile matrix. |
| Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm | G43 phase provides selectivity for common organic solvents. chromatographyonline.com |
| Carrier Gas | Helium or Nitrogen | Inert gas to carry analytes through the column. gcms.cz |
| Injector Temp. | 140 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40 °C (20 min), then ramp to 240 °C at 10 °C/min | Separates solvents based on their boiling points and interaction with the stationary phase. |
| Detector Temp. | 250 °C | Maintains analytes in the gas phase for detection by FID. |
| HS Vial Temp. | 80 °C | Facilitates partitioning of volatile solvents into the headspace. |
| HS Incubation Time | 60 min | Allows the sample to reach equilibrium between the liquid and gas phases. |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and higher efficiency. chromatographyonline.comselvita.com While this compound is itself an achiral (prochiral) ketone, it is a common precursor to chiral 1,2-amino alcohols, which are prevalent motifs in pharmaceuticals. Asymmetric reduction of the ketone group creates a chiral center, resulting in two enantiomers. The stereoisomeric distribution of such products must be carefully controlled, making chiral SFC a critical analytical tool. chromatographyonline.com
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. acs.org Its low viscosity and high diffusivity allow for high flow rates without generating excessive backpressure. acs.org An organic modifier, such as methanol or ethanol (B145695), is typically added to the CO2 to increase the mobile phase's solvating power. chromatographyonline.com
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in SFC due to their broad enantiorecognition capabilities. nih.gov The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation. For compounds containing a primary amino group, crown ether-based CSPs can also be highly effective. chromatographyonline.com
The table below outlines a representative set of parameters for a chiral SFC method that could be applied to the separation of the enantiomers of the corresponding amino alcohol derivative of the target compound.
| Parameter | Condition | Purpose |
| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Polysaccharide-based CSP for broad enantioselectivity. |
| Dimensions | 150 mm x 4.6 mm, 3 µm | Standard dimensions for analytical chiral SFC. researchgate.net |
| Mobile Phase | Supercritical CO2 / Methanol (with additive) | Primary mobile phase with organic modifier for elution. |
| Gradient/Isocratic | Isocratic 4% Methanol with 25mM additive | Consistent mobile phase strength for optimal separation. researchgate.net |
| Additive | Isopropylamine (B41738) (basic) or Trifluoroacetic acid (acidic) | Improves peak shape and enantioselectivity. chromatographyonline.com |
| Flow Rate | 2.5 mL/min | High flow rate enabled by low viscosity of supercritical CO2. researchgate.net |
| Backpressure | 150 bar | Maintains the mobile phase in a supercritical state. researchgate.net |
| Column Temp. | 40 °C | Controls mobile phase density and interaction kinetics. researchgate.net |
| Detector | UV-Photodiode Array (PDA) or Mass Spectrometry (MS) | Provides detection and spectral information for peak identification. |
Emerging Research Directions and Future Perspectives on 2 Amino 1 2 Chloro 4 Hydroxyphenyl Ethan 1 One
Application as a Versatile Synthetic Intermediate in Organic Synthesis
The strategic placement of chloro, hydroxyl, amino, and carbonyl functionalities makes 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethan-1-one a powerful intermediate in synthetic organic chemistry. Its utility stems from the ability of these groups to participate in a wide array of chemical transformations, providing access to diverse molecular architectures.
The α-aminoketone motif is a well-established precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and materials science. researchgate.net The reactivity of the amine and adjacent ketone allows for condensation reactions with various reagents to form five- or six-membered rings. For instance, reaction with 1,2-dicarbonyl compounds can yield substituted pyrazines, while reaction with β-dicarbonyl compounds can lead to the formation of substituted pyridines. The inherent functionality of the title compound allows for the creation of heterocyclic systems with appended chloro-hydroxyphenyl moieties, which can be used for further functionalization or to modulate the electronic and biological properties of the final molecule.
| Target Heterocycle | Required Co-reactant | Potential Reaction Type |
|---|---|---|
| Imidazoles | Aldehydes | Debus-Radziszewski reaction |
| Oxazoles | Carboxylic acids or derivatives | Robinson-Gabriel synthesis |
| Pyrazines | 1,2-Dicarbonyl compounds | Condensation reaction |
| Pyrimidines | β-Dicarbonyl compounds | Condensation / Cyclization |
| Hydantoins | Isocyanates | Urech hydantoin (B18101) synthesis variant beilstein-journals.org |
While less explored, the potential for this compound as a monomer or functional building block for advanced materials is significant. The phenolic hydroxyl group and the primary amine are both capable of participating in polymerization reactions. For example, the amine group can react with diacyl chlorides or diepoxides to form polyamides or epoxy resins, respectively. The hydroxyl group can be used to form polyesters or polyethers. The rigid, substituted aromatic core of the molecule could impart desirable thermal and mechanical properties to such polymers. Furthermore, the conjugated system of the phenyl ring, when appropriately modified, could serve as a chromophore, making this compound and its derivatives candidates for the synthesis of novel dyes.
Development of Novel Reaction Methodologies Involving the Compound
Future research will likely focus on developing new synthetic methods that utilize the unique reactivity of this compound. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to modify the chlorinated phenyl ring, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Asymmetric reduction of the ketone to form chiral amino alcohols is another critical area, as these products are valuable intermediates for pharmaceuticals. scihorizon.com The development of one-pot, multi-component reactions that use the title compound as a key starting material would enable the rapid and efficient construction of complex molecular libraries for screening and discovery purposes. mdpi.com
Exploration of Sustainable and Eco-friendly Synthesis Routes
The principles of green chemistry are increasingly important in chemical synthesis. Future efforts will be directed towards developing more sustainable routes to this compound and its derivatives. This could involve replacing hazardous reagents and solvents with more environmentally benign alternatives. For instance, the use of catalytic methods for the amination of a precursor like 2-chloro-1-(2-chloro-4-hydroxyphenyl)ethanone would be preferable to stoichiometric methods. Microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption, represents a promising avenue for synthesizing heterocyclic derivatives from this compound. beilstein-journals.org
| Aspect | Traditional Approach | Potential Sustainable Alternative |
|---|---|---|
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol (B145695), or solvent-free conditions |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, ultrasonication researchgate.net |
| Reagents | Stoichiometric, hazardous reagents | Catalytic systems, in-situ reagent generation |
| Purification | Column chromatography | Crystallization, liquid-liquid extraction |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. amt.ukenantia.com The synthesis of this compound, particularly steps that may be exothermic or involve hazardous intermediates, could be significantly improved by translation to a flow process. nih.gov In a flow reactor, precise control over temperature, pressure, and residence time can lead to higher yields and purities. thalesnano.com Furthermore, integrating flow reactors with automated platforms allows for high-throughput synthesis and optimization of reaction conditions, accelerating the discovery of new derivatives and their applications. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes and in-situ generation/consumption of hazardous species. enantia.com |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Excellent heat transfer due to high surface-area-to-volume ratio. amt.uk |
| Scalability | Complex and non-linear (re-optimization often needed). | Straightforward by running the system for longer ("numbering up"). enantia.com |
| Process Control | Difficult to precisely control mixing and temperature. | Precise control over residence time, temperature, and stoichiometry. enantia.com |
Advanced Spectroscopic and Imaging Techniques for In-Situ Reaction Monitoring
To optimize the synthesis and subsequent reactions of this compound, a detailed understanding of reaction kinetics, intermediate formation, and byproduct generation is essential. The use of advanced Process Analytical Technology (PAT), such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR), can provide real-time data on the reaction progress. By monitoring the characteristic vibrational frequencies of the carbonyl group (C=O) or the N-H bonds, for example, chemists can accurately determine reaction endpoints, identify key intermediates, and ensure process consistency. This level of monitoring is particularly valuable when developing robust processes for flow chemistry or large-scale batch production.
Machine Learning and AI in Predicting Reactivity and Synthetic Routes
The intersection of computational power and chemical sciences has ushered in a new era of predictive chemistry, where machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools. rjptonline.orgresearchgate.net For a specific molecule like this compound, these technologies offer the potential to forecast its chemical behavior and devise optimal synthetic pathways with unprecedented speed and accuracy. By learning from vast datasets of known chemical reactions, AI models can identify complex patterns that elude human intuition, thereby accelerating research and development. researchgate.net
Predicting Chemical Reactivity
The reactivity of a chemical compound is a complex function of its structural and electronic properties. Machine learning models can be trained to predict this reactivity by establishing correlations between molecular descriptors and experimental outcomes. nih.gov For this compound, a model would be fed a variety of descriptors, or "features," that numerically represent the molecule.
These features can be categorized as follows:
Structural Features: These describe the topology of the molecule, such as the number and types of atoms and bonds, the presence of specific functional groups (e.g., ketone, amine, phenol (B47542), chlorinated benzene (B151609) ring), and molecular weight.
Electronic Features: These quantify the electronic environment of the molecule and include properties like dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Quantum Mechanical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide a more detailed and accurate picture of the molecule's electronic structure and are often used to improve the accuracy of predictions. researchgate.netrsc.org
| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in Reactivity Prediction |
|---|---|---|---|
| Structural | Molecular Weight | 201.62 g/mol | Basic property influencing stoichiometry and physical behavior. |
| Structural | Number of H-bond Donors | 2 (Amine and Hydroxyl) | Influences intermolecular interactions and solubility. |
| Structural | Number of H-bond Acceptors | 3 (Oxygen and Nitrogen) | Affects solvation and interaction with other reagents. |
| Electronic | HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| Electronic | LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |
| Quantum Mechanical | Partial Charge on Carbonyl Carbon | +0.45 | Predicts susceptibility to nucleophilic attack at the ketone group. |
For this compound, an AI retrosynthesis platform would work backward from the final product. It might propose several plausible disconnection strategies:
Disconnection of the Carbon-Nitrogen Bond: This would suggest a synthesis involving the amination of a precursor like 2-bromo-1-(2-chloro-4-hydroxyphenyl)ethan-1-one.
Friedel-Crafts Acylation: The model could identify the bond between the carbonyl carbon and the aromatic ring as a key disconnection point, suggesting a Friedel-Crafts acylation of 3-chloro-phenol with an appropriate acylating agent.
Functional Group Interconversion: An AI might suggest forming the amine group via the reduction of a nitro or azide (B81097) precursor.
| Step | Target Molecule | Disconnection Strategy | Proposed Precursors | Associated Reaction Type |
|---|---|---|---|---|
| 1 | This compound | C-N Bond Formation | 2-Bromo-1-(2-chloro-4-hydroxyphenyl)ethan-1-one + Ammonia (B1221849) | Nucleophilic Substitution (Amination) |
| 2 | 2-Bromo-1-(2-chloro-4-hydroxyphenyl)ethan-1-one | α-Bromination | 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one + Bromine | Halogenation |
| 3 | 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one | C-C Bond Formation (Acyl Group) | 3-Chlorophenol + Acetyl Chloride | Friedel-Crafts Acylation |
The integration of machine learning and AI into the study of compounds like this compound represents a significant leap forward. These technologies not only accelerate the pace of discovery but also deepen our understanding of chemical principles by revealing subtle patterns in reactivity and synthesis.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethan-1-one?
- Methodological Answer : Synthesis typically involves halogenation followed by reductive amination. Key parameters include:
- Temperature : Maintain 60–80°C during iodination to avoid side reactions .
- Solvents : Ethanol or methanol are preferred for dissolving reactants and promoting interaction .
- pH Control : Adjust to pH 7–8 during amination to stabilize the amino group .
- Catalysts : Use palladium or nickel catalysts for efficient reductive amination .
- Data Table : Comparison of yields under varying conditions:
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | Pd/C | 82 |
| Methanol | 65 | Ni | 75 |
Q. How can spectroscopic methods characterize this compound?
- Methodological Answer :
- NMR : Analyze and spectra for aromatic protons (δ 6.8–7.5 ppm) and carbonyl signals (δ 190–210 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 231) and fragmentation patterns .
- IR : Identify amine (N-H stretch, ~3300 cm) and ketone (C=O, ~1680 cm) groups .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data to optimize bond lengths and angles . For twinned crystals, employ OLEX2’s twin refinement module .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
- Data Contradiction : If R-factors diverge (>5%), re-examine hydrogen bonding networks using Mercury’s visualization tools .
Q. What strategies address contradictory bioactivity data in enzyme modulation studies?
- Methodological Answer :
- Dose-Response Analysis : Test concentrations from 1 nM–100 µM to identify non-linear effects .
- Receptor Specificity : Use knockout cell lines to isolate target receptors (e.g., serotonin vs. dopamine pathways) .
- Structural Analog Comparison : Compare with 2-Amino-1-(4-iodophenyl)ethan-1-one to assess substituent effects on activity .
- Data Table : Bioactivity of structural analogs:
| Compound | IC (Serotonin Receptor) | IC (Dopamine Receptor) |
|---|---|---|
| Target Compound | 12 nM | 450 nM |
| 2-Amino-1-(4-iodophenyl)ethan-1-one | 18 nM | 380 nM |
Q. How do computational models predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to serotonin receptors (PDB: 5I6X). Focus on π-π stacking between the phenyl ring and Trp156 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
- QSAR Models : Correlate Hammett σ values of substituents (e.g., -Cl, -OH) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
